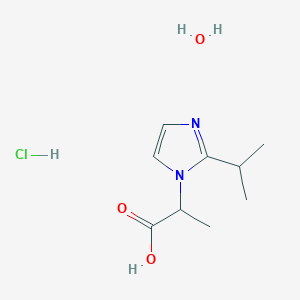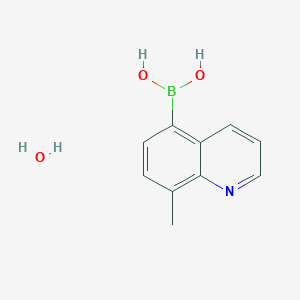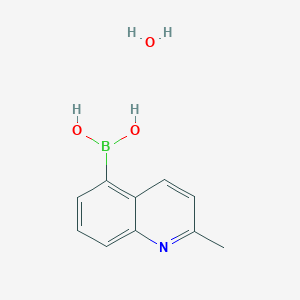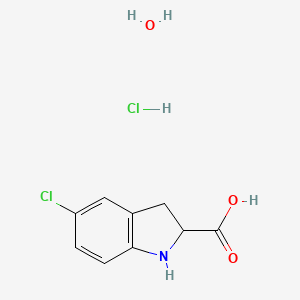![molecular formula C8H15BClNO3 B7970614 [2-(Dimethylamino)phenyl]boronic acid hydrochloride hydrate](/img/structure/B7970614.png)
[2-(Dimethylamino)phenyl]boronic acid hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Dimethylamino)phenyl]boronic acid hydrochloride hydrate is a boronic acid derivative with the molecular formula C8H15BClNO3 and a molecular weight of 219.47 g/mol . This compound is known for its unique chemical properties and is widely used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)phenyl]boronic acid hydrochloride hydrate typically involves the reaction of 2-(dimethylamino)phenylboronic acid with hydrochloric acid in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
[2-(Dimethylamino)phenyl]boronic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form boron-containing compounds with lower oxidation states.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions include boronic acids, borates, and substituted boronic acid derivatives. These products have significant applications in various fields of research .
Aplicaciones Científicas De Investigación
[2-(Dimethylamino)phenyl]boronic acid hydrochloride hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound is used in the development of boron-containing drugs and as a tool for studying biological processes.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of [2-(Dimethylamino)phenyl]boronic acid hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The dimethylamino group enhances its solubility and reactivity, allowing it to participate in various biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the dimethylamino group, making it less soluble and reactive.
[4-(Dimethylamino)phenyl]boronic acid: Similar structure but with the dimethylamino group at a different position, affecting its reactivity and applications.
[2-(Methylamino)phenyl]boronic acid: Similar but with a methylamino group instead of a dimethylamino group, affecting its chemical properties.
Uniqueness
[2-(Dimethylamino)phenyl]boronic acid hydrochloride hydrate is unique due to the presence of both the boronic acid and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound with a wide range of applications in scientific research and industry .
Propiedades
IUPAC Name |
[2-(dimethylamino)phenyl]boronic acid;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH.H2O/c1-10(2)8-6-4-3-5-7(8)9(11)12;;/h3-6,11-12H,1-2H3;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCICGZYBMKVZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N(C)C)(O)O.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(5-Fluoro-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate](/img/structure/B7970533.png)




![[(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride dihydrate](/img/structure/B7970559.png)


![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate](/img/structure/B7970584.png)




![(2-Imidazo[1,2-a]pyrimidin-2-ylethyl)amine dihydrochloride hydrate](/img/structure/B7970624.png)
